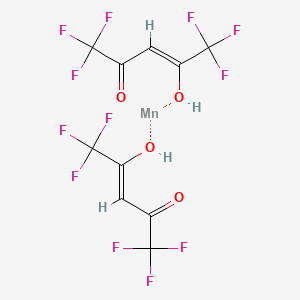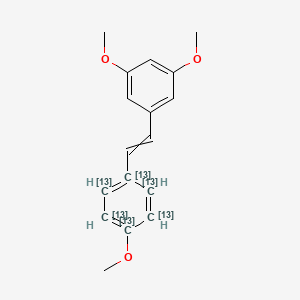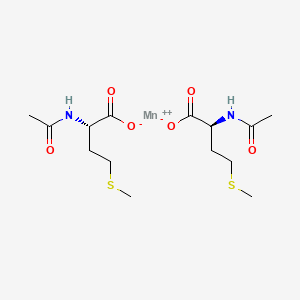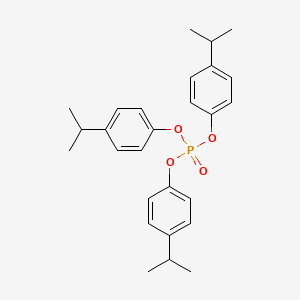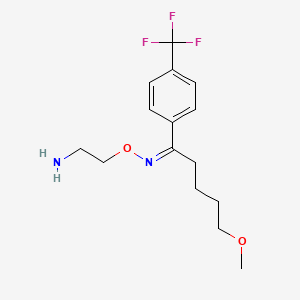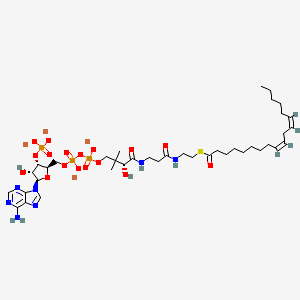
Bis-TBDMS-trans-calcipotriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol, a synthetic analog of vitamin D3. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is primarily used in the field of dermatology for the treatment of psoriasis due to its ability to modulate the immune response and promote the differentiation of keratinocytes .
作用机制
Target of Action
Bis-TBDMS-trans-calcipotriol is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D receptor (VDR) found in skin cells . The VDR is a member of the steroid/thyroid receptor superfamily and is present in many different tissues, including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
This compound exerts its therapeutic effects by binding to the VDR in skin cells . This compound has been shown to have comparable affinity with calcitriol for the VDR while being less than 1% the activity in regulating calcium metabolism . Upon binding, it activates various signaling pathways that regulate the growth and differentiation of keratinocytes, the main cell type in the epidermis .
Biochemical Pathways
It is known that the interaction of this compound with the vdr modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Result of Action
The binding of this compound to the VDR and the subsequent modulation of gene expression lead to changes in the growth and differentiation of keratinocytes . This can result in the remission of symptoms in conditions like psoriasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-TBDMS-trans-calcipotriol involves multiple steps, starting from (2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Bis-TBDMS-trans-calcipotriol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield calcipotriol derivatives with altered functional groups .
科学研究应用
Bis-TBDMS-trans-calcipotriol has a wide range of scientific research applications:
Chemistry: Used as a protected form of calcipotriol in synthetic organic chemistry.
Biology: Studied for its effects on cellular differentiation and immune modulation.
Medicine: Primarily used in dermatology for the treatment of psoriasis.
Industry: Employed in the synthesis of other vitamin D analogs and derivatives.
相似化合物的比较
Similar Compounds
Calcipotriol: The parent compound, used in the treatment of psoriasis.
Tacalcitol: Another vitamin D analog with similar applications.
Maxacalcitol: A synthetic vitamin D analog used in dermatology.
Uniqueness
Bis-TBDMS-trans-calcipotriol is unique due to the presence of TBDMS protecting groups, which enhance its stability and allow for selective reactions in synthetic chemistry. This makes it a valuable intermediate in the synthesis of other vitamin D analogs .
属性
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-YFSXTQNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
